molecular formula C9H9BClNO2 B3059826 Quinolin-6-ylboronic acid hydrochloride CAS No. 1310403-86-1

Quinolin-6-ylboronic acid hydrochloride

Cat. No.: B3059826
CAS No.: 1310403-86-1
M. Wt: 209.44
InChI Key: XEUWKJJLVYUQIS-UHFFFAOYSA-N
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Description

Quinolin-6-ylboronic acid hydrochloride is a boronic acid derivative that features a quinoline ring structure. This compound is of significant interest in organic chemistry due to its versatile applications in various chemical reactions, particularly in the field of medicinal chemistry. The presence of both the boronic acid and quinoline moieties in its structure makes it a valuable intermediate for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-6-ylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, quinoline-6-boronic acid is coupled with an appropriate aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinolin-6-ylboronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Quinolin-6-ylboronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinolin-6-ylboronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The quinoline ring structure also contributes to its biological activity by interacting with specific receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-4-boronic acid
  • Quinoline-8-boronic acid
  • Phenylboronic acid

Uniqueness

Quinolin-6-ylboronic acid hydrochloride is unique due to its specific position of the boronic acid group on the quinoline ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of compounds that are not easily accessible through other routes .

Properties

IUPAC Name

quinolin-6-ylboronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12-13H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUWKJJLVYUQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CC=C2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310403-86-1
Record name Boronic acid, B-6-quinolinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310403-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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